![molecular formula C8H14N2O5S B14237354 (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid CAS No. 260268-00-6](/img/structure/B14237354.png)
(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a nitrososulfanyl group, which is known for its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nitrososulfanyl Group:
Coupling with Acetic Acid Derivative: The final step involves coupling the intermediate with an acetic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrososulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitrososulfanyl group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or acetic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrososulfanyl group can yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The nitrososulfanyl group is known for its reactivity, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-{[2-Methyl-2-(sulfanyl)propyl]amino}-2-oxoethoxy)acetic acid: This compound lacks the nitroso group, which may result in different reactivity and biological activity.
(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid, which may affect its chemical properties and applications.
Uniqueness
The presence of the nitrososulfanyl group in (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid makes it unique compared to similar compounds. This group imparts distinct reactivity and potential biological activity, making the compound a valuable candidate for various scientific and industrial applications.
Propiedades
Número CAS |
260268-00-6 |
|---|---|
Fórmula molecular |
C8H14N2O5S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
2-[2-[(2-methyl-2-nitrososulfanylpropyl)amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-8(2,16-10-14)5-9-6(11)3-15-4-7(12)13/h3-5H2,1-2H3,(H,9,11)(H,12,13) |
Clave InChI |
PUFUDWMQZDBBHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)COCC(=O)O)SN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


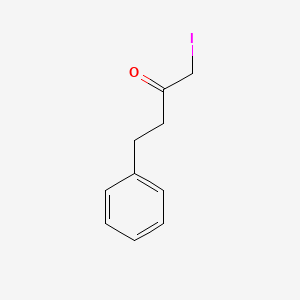

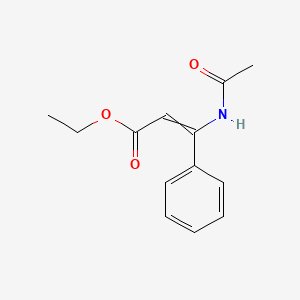
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
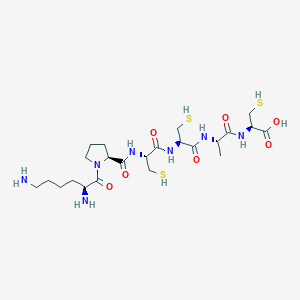
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
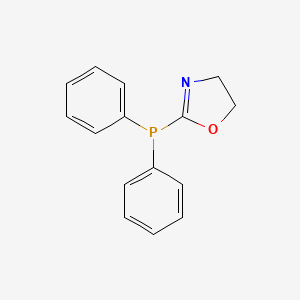
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

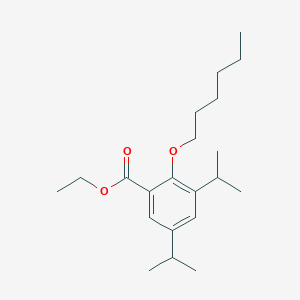
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)
